molecular formula C18H14F3NO2 B11399001 2-(6-methyl-1-benzofuran-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(6-methyl-1-benzofuran-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11399001
M. Wt: 333.3 g/mol
InChI Key: YHJCUXRLDRZCHP-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a benzofuran core substituted with a methyl group at position 6 and an acetamide group at position 2. The acetamide nitrogen is further linked to a 3-(trifluoromethyl)phenyl moiety. Molecular Formula: C₁₈H₁₄F₃NO₂. Molecular Weight: 333.31 g/mol (average mass) . Key Features:

  • Benzofuran scaffold: Imparts aromaticity and planar rigidity, influencing binding interactions.
  • Trifluoromethyl group: Enhances lipophilicity and metabolic stability.
  • Methyl substitution: Modulates electronic effects and steric bulk.

Properties

Molecular Formula

C18H14F3NO2

Molecular Weight

333.3 g/mol

IUPAC Name

2-(6-methyl-1-benzofuran-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C18H14F3NO2/c1-11-5-6-15-12(10-24-16(15)7-11)8-17(23)22-14-4-2-3-13(9-14)18(19,20)21/h2-7,9-10H,8H2,1H3,(H,22,23)

InChI Key

YHJCUXRLDRZCHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-methyl-1-benzofuran-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-(6-methyl-1-benzofuran-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran or phenyl derivatives.

Mechanism of Action

The mechanism of action of 2-(6-methyl-1-benzofuran-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine/Benzothiazole Substitutions

Compound 14 : 2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
  • Molecular Formula : C₂₀H₂₁F₃N₄O.
  • Key Differences :
    • Replaces benzofuran with a 4-phenylpiperazine group.
    • Increased molecular weight (386.40 g/mol) and flexibility due to the piperazine ring.
Compound 13 : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide
  • Molecular Formula : C₁₇H₁₁F₆N₂OS.
  • Key Differences :
    • Benzothiazole replaces benzofuran, introducing sulfur and nitrogen heteroatoms.
    • Dual trifluoromethyl groups enhance electronegativity and hydrophobicity.
  • Synthesis : Lower yield (19%) compared to other benzothiazole derivatives, indicating synthetic challenges .

Analogues with Modified Aromatic Moieties

Flutolanil : N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide
  • Molecular Formula: C₁₇H₁₅F₃NO₂.
  • Key Differences :
    • Benzamide backbone instead of acetamide.
    • 3-Isopropoxyphenyl group replaces benzofuran.
  • Application : Agricultural fungicide, highlighting divergent biological applications compared to benzofuran derivatives .
AMG 517 : N-{4-[6-(4-Trifluoromethyl-phenyl)-pyrimidin-4-yloxy]-benzothiazol-2-yl}-acetamide
  • Molecular Formula : C₂₀H₁₄F₃N₅O₂S.
  • Key Differences :
    • Pyrimidine-oxy-benzothiazole scaffold introduces additional hydrogen-bonding sites.
    • Higher molecular weight (457.41 g/mol) and complexity.

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Core Scaffold Key Substituents Notable Properties/Applications
Target Compound C₁₈H₁₄F₃NO₂ 333.31 Benzofuran 6-Methyl, 3-(trifluoromethyl)phenyl Under research (structural stability)
Compound 14 C₂₀H₂₁F₃N₄O 386.40 Piperazine-acetamide 4-Phenylpiperazine Anticonvulsant activity
Compound 13 C₁₇H₁₁F₆N₂OS 414.34 Benzothiazole-acetamide Dual trifluoromethyl groups Synthetic yield: 19%
Flutolanil C₁₇H₁₅F₃NO₂ 322.30 Benzamide 3-Isopropoxyphenyl Agricultural fungicide
AMG 517 C₂₀H₁₄F₃N₅O₂S 457.41 Benzothiazole-pyrimidine 4-Trifluoromethylphenyl TRPV1 receptor modulation

Key Research Findings

Scaffold Influence on Bioactivity :

  • Benzofuran/benzothiazole cores favor CNS-targeted activity (e.g., anticonvulsant effects in piperazine derivatives ), while benzamides like flutolanil show agrochemical utility .
  • The trifluoromethyl group is a common pharmacophore for enhancing blood-brain barrier penetration .

Synthetic Challenges :

  • Benzothiazole derivatives (e.g., Compound 13) require microwave-assisted synthesis but achieve lower yields compared to benzofuran analogues .

Structural Flexibility vs. Benzofuran’s rigidity may enhance selectivity but reduce adaptability to diverse targets.

Biological Activity

The compound 2-(6-methyl-1-benzofuran-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC18H14F3N2O2
Molecular Weight333.31 g/mol
LogP4.3953
Polar Surface Area31.978 Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

Preliminary studies suggest that this compound exhibits antitumor and antiviral activities. Its mechanism appears to involve the inhibition of specific kinases and the modulation of cellular pathways related to apoptosis and cell cycle regulation.

Antitumor Activity

A study demonstrated that the compound inhibits the proliferation of FLT3-ITD-positive acute myeloid leukemia (AML) cell lines by suppressing FLT3 kinase phosphorylation. The compound showed a GI50 value of 30-80 nM , indicating potent activity against various ITD mutants while sparing normal cells, thus presenting a favorable therapeutic window .

Antiviral Activity

Research indicates that compounds similar to this one exhibit antiviral properties against various viruses, including those associated with respiratory infections. The benzofuran moiety is thought to contribute to its interaction with viral proteins, disrupting their function .

Case Studies

  • Acute Myeloid Leukemia : In vivo studies using mouse xenograft models demonstrated significant tumor growth suppression when treated with the compound, highlighting its potential as a targeted therapy for AML .
  • Viral Infections : A series of benzofuran derivatives were evaluated for their antiviral activity against herpes simplex virus (HSV) and showed promising results in reducing viral replication without significant cytotoxicity .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:

Compound NameActivity TypeGI50/EC50 ValueReference
Compound AAntitumor30 nM
Compound BAntiviralEC50 = 0.35 μM
Compound CAntiviralEC50 = 0.26 μM

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